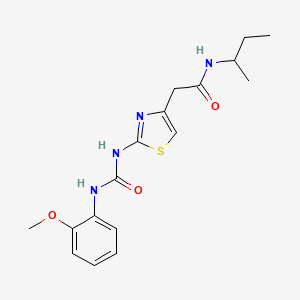

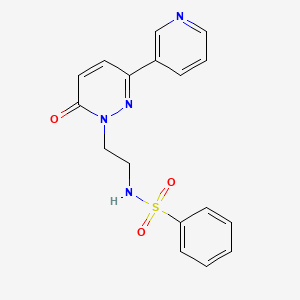

![molecular formula C15H9ClF2N2O2S B2383333 N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-2,6-difluorobenzamide CAS No. 886949-30-0](/img/structure/B2383333.png)

N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-2,6-difluorobenzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-2,6-difluorobenzamide” is a complex organic compound that contains a benzothiazole ring, which is a type of heterocyclic compound . The benzothiazole ring is a versatile moiety that contributes to the development of various drugs and biologically active agents .

Molecular Structure Analysis

The structure of this compound would be based on the benzothiazole ring, which is planar and aromatic . It also contains methoxy, chloro, and difluorobenzamide substituents, which can significantly influence its reactivity and properties.Chemical Reactions Analysis

The reactivity of this compound would be influenced by the benzothiazole ring and its substituents. The benzothiazole ring is reactive and can undergo various chemical reactions, including donor-acceptor, nucleophilic, and oxidation reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the benzothiazole ring could contribute to its aromaticity .Aplicaciones Científicas De Investigación

Antimicrobial Applications

A study by Desai et al. (2013) described the synthesis of thiazole derivatives, including those related to N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-2,6-difluorobenzamide, and their antimicrobial screening. These compounds showed significant in vitro antibacterial activity against both Gram-positive (Staphylococcus aureus, Streptococcus pyogenes) and Gram-negative (Escherichia coli, Pseudomonas aeruginosa) bacteria, as well as inhibitory action against strains of fungi (Candida albicans, Aspergillus niger, Aspergillus clavatus), indicating their potential as therapeutic agents for treating microbial diseases, especially bacterial and fungal infections (Desai, Rajpara, & Joshi, 2013).

Anticonvulsant and Sedative-Hypnotic Activity

Faizi et al. (2017) investigated 4-thiazolidinone derivatives for their anticonvulsant agents' properties, highlighting the significance of the thiazole ring as an anticonvulsant pharmacophore. Some synthesized compounds showed considerable anticonvulsant activity, and specific derivatives did not impair learning and memory in experimental conditions. The involvement of benzodiazepine receptors in the pharmacological properties of these novel compounds was confirmed, indicating their potential as anticonvulsant and sedative-hypnotic agents (Faizi et al., 2017).

Molecular Structure and Intermolecular Interactions

Karabulut et al. (2014) focused on the molecular structure of a compound similar to N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-2,6-difluorobenzamide, providing insights into how intermolecular interactions, such as dimerization and crystal packing, influence molecular geometry. This study highlights the importance of understanding these interactions for the development of pharmaceuticals (Karabulut et al., 2014).

Optical, Thermal, and Biological Properties

Research by Prabukanthan et al. (2020) on heterocyclic compounds related to N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-2,6-difluorobenzamide examined their synthesis, crystal growth, structure, and various properties. These studies included optical and thermal analysis, as well as antibacterial and antifungal activity tests, showing that such compounds have significant potential for application in materials science and pharmaceuticals (Prabukanthan, Raveendiran, Harichandran, & Seenuvasakumaran, 2020).

Mecanismo De Acción

Direcciones Futuras

Propiedades

IUPAC Name |

N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-2,6-difluorobenzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H9ClF2N2O2S/c1-22-10-6-5-7(16)13-12(10)19-15(23-13)20-14(21)11-8(17)3-2-4-9(11)18/h2-6H,1H3,(H,19,20,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVAVQAWQRFCEPA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C2C(=C(C=C1)Cl)SC(=N2)NC(=O)C3=C(C=CC=C3F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H9ClF2N2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-2,6-difluorobenzamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

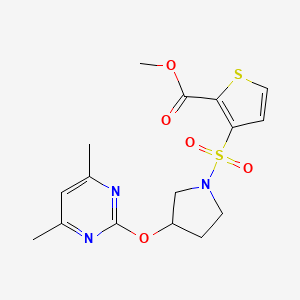

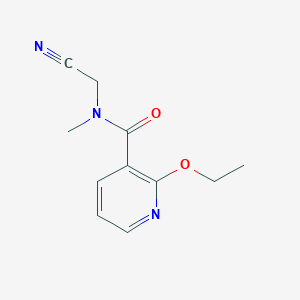

![{2-[6-(methylthio)-4-piperidin-1-yl-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethyl}amine](/img/structure/B2383255.png)

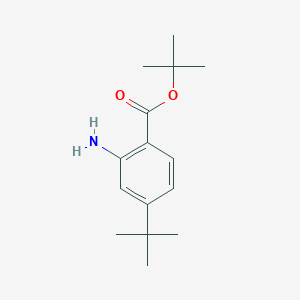

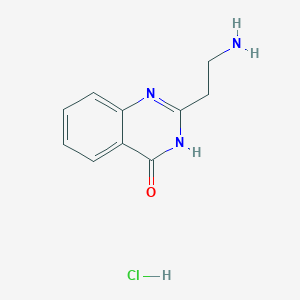

![3-(4-methoxyphenyl)-2-((2-methylbenzyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2383261.png)

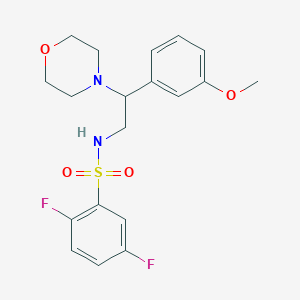

![(E)-2-cyano-N-(3,4-dimethylphenyl)-3-[3-methoxy-4-[(4-methylphenyl)methoxy]phenyl]prop-2-enamide](/img/structure/B2383264.png)

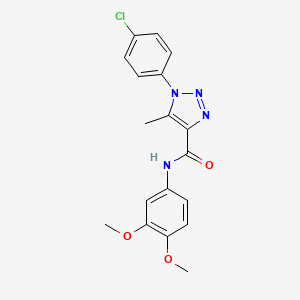

![2-(3-Chlorophenyl)-5-methyl-7-(2-nitrophenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2383267.png)

![3-(2-(benzyloxy)benzyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2383268.png)

![4-[3-(Pyrimidin-2-yloxymethyl)piperidin-1-yl]sulfonyl-2,1,3-benzothiadiazole](/img/structure/B2383272.png)